Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- is a chemical compound with the molecular formula C11H14BrN It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)
Uniqueness
Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- is unique due to its specific structural features and the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84184-75-8 |
---|---|
Molecular Formula |
C15H22BrN |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C15H22BrN/c1-14(2)10-5-11-15(3,4)17(14)13-8-6-12(16)7-9-13/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
PEWWIQIBHYDWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C2=CC=C(C=C2)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.